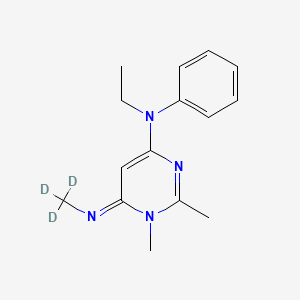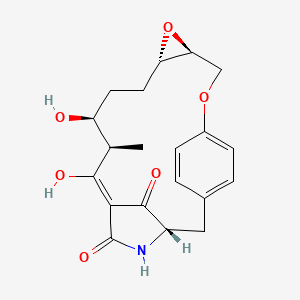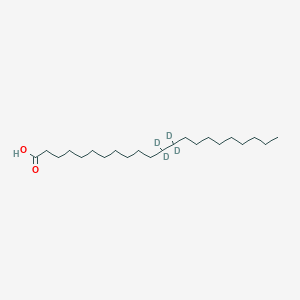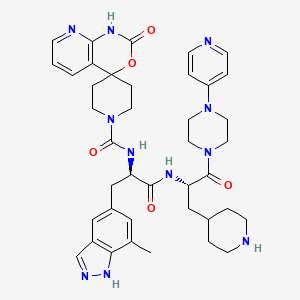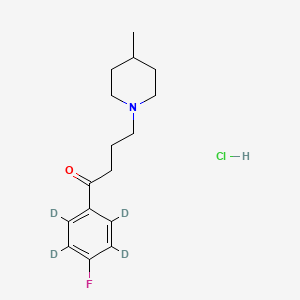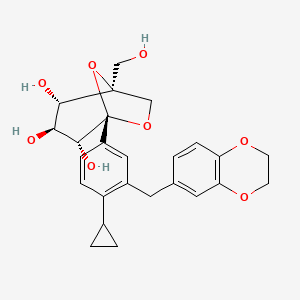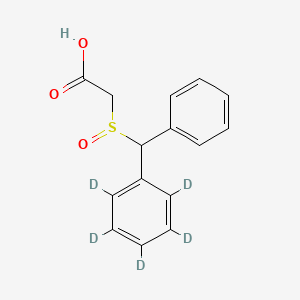![molecular formula C12H6ClFN2O B12417925 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde is a chemical compound with the molecular formula C11H6ClFN2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Métodos De Preparación
The synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]quinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at the desired positions on the quinoxaline ring.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparación Con Compuestos Similares
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde can be compared with other quinoxaline derivatives, such as:
4-Chloroquinoxaline: Lacks the fluorine and aldehyde groups, making it less versatile in certain reactions.
7-Fluoroquinoxaline:
2-Quinoxalinecarboxaldehyde: Lacks the chloro and fluoro substituents, which may influence its chemical properties and biological activities.
The unique combination of chloro, fluoro, and aldehyde groups in this compound makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H6ClFN2O |
|---|---|
Peso molecular |
248.64 g/mol |
Nombre IUPAC |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C12H6ClFN2O/c13-12-11-3-7(6-17)5-16(11)10-2-1-8(14)4-9(10)15-12/h1-6H |
Clave InChI |
GJTMSNSUMGDOBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N=C(C3=CC(=CN23)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


